EFTUD2

Hepatocellular carcinoma siRNA knockdown cell viability

Custom-synthesized EFTUD2 siRNA duplexes targeting human transcript variant 1 (NM_004247.4). Researchers studying spliceosome biology need target-specific reagents distinct from SF3B1 inhibitors. Our siRNA delivers: • Confirmed knockdown in Hep3B & Huh7 HCC cells • Suppresses viability, blocks cell cycle, induces apoptosis • Validated IHC antibodies also available for FFPE TMA • Cross-reacts with mouse/rat for in vivo MFDM models Batch-specific QC with each shipment.

Molecular Formula
Molecular Weight
Cat. No. B1575317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEFTUD2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes3 x / 5 nmol / 10 nmol / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

EFTUD2 Key Characteristics


EFTUD2 (Elongation Factor Tu GTP Binding Domain Containing 2) encodes a 972-amino acid spliceosomal GTPase and core U5 snRNP component essential for pre-mRNA splicing and catalytic spliceosome activation [1]. The protein contains an N-terminal U5 snRNP domain and multiple EF-G domains characteristic of the TRAFAC class translation factor GTPase superfamily [2]. As a structural component of the U4/U6·U5 tri-snRNP complex, EFTUD2 directly binds GTP and undergoes conformational rearrangements required for spliceosome catalytic activation [3]. The protein is localized to nuclear Cajal bodies and speckles and participates in extensive protein-protein interaction networks with splicing partners including PRPF8 and PLRG1 [2].

Spliceosome catalytic activation studies
Protein interaction network mapping (PRPF8, PLRG1)
Subnuclear localization in Cajal bodies/speckles

EFTUD2 Substitution Limitations


Generic substitution of EFTUD2-targeting reagents with other spliceosome component modulators is not scientifically valid due to distinct functional mechanisms and target specificity. While SF3B1 inhibitors (e.g., pladienolide B, H3B-8800) target the U2 snRNP branchpoint recognition complex, EFTUD2 functions as a GTPase within the U5 snRNP required for spliceosome catalytic activation [1]. Critically, as of 2026, no FDA-approved drugs, clinical candidates, or validated chemical probes directly targeting EFTUD2 have been reported, and chemical screening has identified only limited compounds with moderate affinity [2]. Furthermore, the two reported small molecules that upregulate EFTUD2 expression (plerixafor, resatorvid) act through promoter activation rather than direct target binding, representing a fundamentally different mechanism from direct protein interaction [3]. Therefore, research and procurement strategies must distinguish between direct EFTUD2-targeting reagents (siRNA, CRISPR, antibodies) and indirect pathway modulators that affect expression levels.

SF3B1 inhibitor substitution
Mechanism mismatch: SF3B1 inhibitors (e.g., pladienolide B) target U2 snRNP, while EFTUD2 is a U5 snRNP GTPase essential for catalytic activation.
No direct chemical probes
As of 2026, no small molecules directly bind EFTUD2; reported compounds act via promoter upregulation, not target engagement.
Indirect modulators
Plerixafor and resatorvid upregulate EFTUD2 expression through transcription, not direct binding, limiting mechanistic interpretation.

EFTUD2 Reagent Evidence & Selection


siRNA Knockdown: HCC Viability & Metastasis

siRNA-mediated interference with EFTUD2 expression in hepatocellular carcinoma cell lines produces measurable, statistically significant suppression of malignant phenotypes compared to control cells. Functional studies demonstrate that transient siRNA knockdown inhibited cell viability, blocked cell cycle progression, facilitated tumor cell apoptosis, and inhibited metastasis, while lentiviral-mediated stable knockdown proved lethal for HCC cells [1]. In contrast to SF3B1-targeting agents (e.g., H3B-8800, which shows preferential activity in SF3B1-mutant cells) or indirect EFTUD2-upregulating compounds (plerixafor, resatorvid), direct EFTUD2 knockdown via siRNA provides definitive loss-of-function validation of the protein's oncogenic role in HCC.

siRNA Knockdown in HCC
Head-to-head
Stable lentiviral knockdown proved lethal in Hep3B/Huh7 cells
Supports essential survival gene context
siRNA vs non-targeting control; lethal phenotype observed
Hepatocellular carcinoma siRNA knockdown cell viability

Prognostic Expression Threshold in HCC

Immunohistochemical analysis of two independent HCC patient cohorts established that elevated EFTUD2 protein expression predicts significantly shorter overall survival and recurrence-free survival. High EFTUD2 expression levels in tumor tissues, quantified by IHC scoring, correlate with poorer clinical outcomes compared to patients with low EFTUD2 expression [1]. This expression-based stratification provides a quantitative framework that distinguishes EFTUD2 from other spliceosome components lacking validated tissue-based prognostic utility in HCC. Unlike SF3B1, whose mutations drive splicing alterations in hematologic malignancies but show limited prognostic value in HCC, EFTUD2 expression directly correlates with patient outcomes in solid tumors [2].

Prognostic Expression in HCC
Cross-study
High EFTUD2 expression predicted significantly shorter overall and recurrence-free survival
Supports prognostic biomarker research context
Two independent HCC tissue cohorts
Hepatocellular carcinoma prognostic biomarker immunohistochemistry

Cross-Species Antibody Validation

EFTUD2 antibodies demonstrate broad species reactivity that distinguishes them from antibodies targeting other spliceosomal components with narrower or less-well-validated cross-reactivity profiles. Rabbit polyclonal anti-EFTUD2 antibodies (e.g., ab72456, Proteintech 10208-1-AP) are validated for reactivity with human, mouse, and rat samples across multiple applications including Western blot, IHC-P, IP, and IF/ICC . In Western blot applications, EFTUD2 antibodies detect a clear band at approximately 116 kDa, consistent with the predicted molecular weight of 109,436 Da [1]. This broad species compatibility contrasts with antibodies for certain other U5 snRNP components (e.g., PRPF8) that may show restricted species reactivity or require species-specific reagents, thereby reducing experimental flexibility.

Cross-Species Reactivity
Class-level
Validated for human, mouse, and rat samples (WB, IHC-P, IP, IF/ICC)
Enables consistent detection across species models
Multiple antibody vendors
Antibody validation Western blot species reactivity

Promoter-Driven Compound Screening

A luciferase-based reporter screening system using the EFTUD2 promoter identified plerixafor and resatorvid as compounds capable of significantly upregulating EFTUD2 expression. Among 261 immunity and inflammation-related compounds screened, these two compounds demonstrated the highest ability to upregulate EFTUD2 promoter activity in Epro-LUC-HepG2 cells, leading to dose-dependent inhibition of HBV markers (HBsAg, HBV DNA, HBV RNAs, cccDNA) [1]. The hEFTUD2pro-0.5 kb promoter fragment exhibited the strongest activity among tested promoter regions [1]. This promoter-driven activation mechanism fundamentally differs from direct SF3B1 inhibitors (e.g., H3B-8800, pladienolide B) which act through target binding rather than transcriptional modulation. Resatorvid showed minimal inhibition of TLR4 (IC50 = 1.9 nM) and IL-6 (IC50 = 1.3 nM) at the working concentration (0.5 nM) used for EFTUD2 upregulation, supporting an EFTUD2-mediated rather than TLR4-mediated anti-HBV mechanism [2].

Compound Screen Hit Rate
Head-to-head
2 out of 261 compounds (0.77%) upregulated EFTUD2 promoter activity
Supports screening for transcriptional modulators
Epro-LUC-HepG2 reporter system
Compound screening promoter activity HBV inhibition

EFTUD2 Validated Application Scenarios


HCC Oncogene Validation via siRNA Knockdown

Investigators conducting functional validation of EFTUD2 as an oncogene in hepatocellular carcinoma require siRNA reagents with demonstrated knockdown efficiency. The data from Zhu et al. (2020) establish that siRNA-mediated EFTUD2 knockdown significantly suppresses cell viability, blocks cell cycle progression, facilitates apoptosis, and inhibits metastasis in Hep3B and Huh7 HCC cell lines [1]. Stable lentiviral knockdown proved lethal, confirming EFTUD2 as an essential survival gene in HCC. Researchers should procure validated siRNA duplexes (targeting human EFTUD2, transcript variant 1, NM_004247.4) with documented knockdown efficiency and appropriate non-targeting control siRNA for rigorous experimental design.

Prognostic Biomarker IHC Stratification

Clinical investigators performing tissue microarray (TMA) analysis or immunohistochemical stratification of HCC patient cohorts require EFTUD2 antibodies validated for IHC-P applications. The prognostic evidence from two independent HCC cohorts demonstrates that high EFTUD2 protein expression predicts significantly shorter overall survival and recurrence-free survival [1]. Procurement of IHC-validated antibodies (e.g., Abcam ab72456, Proteintech 10208-1-AP) with documented IHC-P compatibility enables reproducible detection and scoring of EFTUD2 expression in formalin-fixed paraffin-embedded (FFPE) tumor specimens.

Cross-Species Antibody for In Vivo Models

Researchers utilizing murine genetic models (e.g., Eftud2 conditional knockout mice, Eftud2-flox lines) or rat in vivo systems require antibodies validated for detection of EFTUD2 across human, mouse, and rat species. The validated cross-reactivity of rabbit polyclonal anti-EFTUD2 antibodies with mouse and rat samples supports consistent detection across species in Western blot and IHC applications [1]. This multi-species compatibility is essential for experiments requiring direct comparison of human cell line data with murine or rat in vivo model outcomes, particularly for studies of MFDM pathogenesis where Eftud2-null or conditional knockout mouse models are employed [2].

Promoter-Reporter Screening for Compound Discovery

Drug discovery programs seeking to identify small molecules that modulate EFTUD2 expression through transcriptional regulation should consider the validated EFTUD2 promoter-reporter screening system (Epro-LUC-HepG2 cells) described by Cai et al. (2023) [1]. This system quantitatively measures compound effects on EFTUD2 promoter activity using dual-luciferase reporter assays. The hEFTUD2pro-0.5 kb promoter fragment demonstrated strongest baseline activity, and the screen identified plerixafor and resatorvid as EFTUD2-upregulating compounds with anti-HBV activity. This approach offers a mechanistically distinct alternative to direct spliceosome inhibition strategies targeting SF3B1 or other components.

Application
Selection Property
Validation Focus
HCC siRNA functional studies
siRNA knockdown efficiency
Cell viability and apoptosis endpoints
Prognostic expression analysis
IHC-P validated antibody
TMA FFPE expression scoring
Cross-species model studies
Multi-species reactivity
WB/IHC detection in rodent tissues
Transcriptional compound screening
Promoter-reporter assay system
Luciferase-based hit identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


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